4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955548-98-7 . It is a white to off-white crystalline solid that is water-soluble and highly reactive.
Molecular Structure Analysis
The IUPAC Name for this compound is 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride . The InChI Code is 1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is 191.62 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Taurine Derivatives
- A novel method for protecting sulfonic acids using the safety-catch principle was developed, where 2,2-dimethylbutane-1,4-diol plays a key role. This method facilitates the synthesis of protected derivatives of taurine (2-aminoethanesulfonic acid), indicating a potential application in the synthesis of various sulfonic acids, including taurine derivatives (Seeberger et al., 2007).
One-Pot Synthesis of Pyrrolidine-Carbonitriles
- The one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water presents an environmentally friendly and convenient approach. This synthesis method could be significant in developing novel chemical compounds for various research applications (D’hooghe et al., 2009).
Mechanism of Oxidative Addition
- Research on the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene provides insights into the stereochemistry and mechanism involved in this chemical reaction. Understanding these mechanisms is vital for advancing chemical synthesis techniques (Astakhova et al., 2017).
Oxidative Triflamidation Studies
- The reaction of trifluoromethanesulfonamide with various dienes, including 2,3-dimethylbuta-1,3-diene, in an oxidative system, results in the formation of diazabicyclo hexane compounds. Such studies are crucial for understanding the reactivity of triflamides and their potential applications in organic synthesis (Moskalik et al., 2014).
Asymmetric Organocatalysis
- Research into the asymmetric organocatalysis of 4 + 3 cycloaddition reactions using 4-trialkylsilyloxypentadienals, chiral secondary amines, and dienes has opened up new possibilities in the field of enantioselective synthesis, demonstrating the potential of these compounds in creating enantiomerically enriched products (Harmata et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFAZPXGIEMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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